3,4-Dichloroisoquinoline

Catalog No.
S12350670
CAS No.
M.F
C9H5Cl2N
M. Wt
198.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloroisoquinoline

Product Name

3,4-Dichloroisoquinoline

IUPAC Name

3,4-dichloroisoquinoline

Molecular Formula

C9H5Cl2N

Molecular Weight

198.05 g/mol

InChI

InChI=1S/C9H5Cl2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H

InChI Key

AIHCYBZNYRQQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2Cl)Cl

3,4-Dichloroisoquinoline is a halogenated isoquinoline derivative characterized by the presence of two chlorine atoms at the 3 and 4 positions of the isoquinoline ring. This compound is noted for its crystalline structure and is typically represented by the molecular formula C9H6Cl2NC_9H_6Cl_2N and a molecular weight of approximately 201.06 g/mol. Isoquinolines are heterocyclic compounds that contain a benzene ring fused to a pyridine ring, which contributes to their diverse chemical reactivity and potential biological activities.

, primarily due to the reactivity of its carbon-chlorine bonds. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted isoquinoline derivatives.
  • Oxidation: Under certain conditions, 3,4-dichloroisoquinoline can be oxidized to yield quinoline derivatives.
  • Reduction: The compound can be reduced to its dihydro derivatives using catalysts like palladium on carbon in the presence of hydrogen gas.

The regioselectivity of these reactions allows for the synthesis of specific derivatives that can be tailored for particular applications in organic synthesis and medicinal chemistry.

3,4-Dichloroisoquinoline exhibits notable biological activity, particularly in antimicrobial and anticancer research. The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes or DNA, which can inhibit their function. This property makes it a valuable candidate for further studies in drug development aimed at treating various diseases.

The synthesis of 3,4-dichloroisoquinoline can be achieved through several methods:

  • Chlorination of Isoquinoline: A common synthetic route involves chlorinating isoquinoline using chlorine gas in the presence of a catalyst like iron(III) chloride. This reaction typically occurs at temperatures between 50-70°C to ensure selective chlorination at the 3 and 4 positions.
  • Novel Synthetic Routes: Recent advancements have introduced novel synthetic methods utilizing readily available starting materials such as phenacyl azides under Vilsmeier-Haack conditions. This approach allows for efficient one-step synthesis of 3,4-dichloroisoquinoline.

3,4-Dichloroisoquinoline3 & 4Nucleophilic substitutionDrug development1,3-Dichloroisoquinoline1 & 3Regioselective couplingSynthesis of complex derivatives1,4-Dichloroisoquinoline1 & 4Versatile nucleophilic reactionsPharmaceutical intermediatesIsoquinolineNoneBasic heterocyclic reactionsBase compound for derivatives

The unique positioning of chlorine atoms in 3,4-dichloroisoquinoline influences its reactivity and interaction profiles compared to these similar compounds. This specificity enhances its utility in targeted synthetic applications within organic chemistry and medicinal research.

Research into the interaction studies of 3,4-dichloroisoquinoline has focused on its ability to bind with various biological targets. These studies often employ techniques such as molecular docking and enzyme inhibition assays to elucidate its mechanism of action. Understanding these interactions is crucial for developing more effective drugs that leverage the compound's properties.

Several compounds share structural similarities with 3,4-dichloroisoquinoline, including:

  • 1,3-Dichloroisoquinoline: Contains chlorine atoms at different positions (1 and 3) and exhibits different reactivity patterns.
  • 1,4-Dichloroisoquinoline: Features chlorine substitutions at positions 1 and 4; it is known for its versatility in nucleophilic substitutions.
  • Isoquinoline: The parent compound without chlorine substituents; it serves as a baseline for comparing reactivity and biological activity.

Comparison Table

CompoundChlorine PositionsKey Reactions

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

196.9799046 g/mol

Monoisotopic Mass

196.9799046 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types